molecular formula C8H9BBrNO2 B12946385 (5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid

(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid

Cat. No.: B12946385
M. Wt: 241.88 g/mol
InChI Key: ZSUUDSUFPCDKCH-UHFFFAOYSA-N
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Description

(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid is a pyridine-derived boronic acid with a bromine substituent at position 5, a cyclopropylmethoxy group at position 2, and a boronic acid (-B(OH)₂) moiety at position 3 (Figure 1). The bromine atom enhances electrophilicity, while the cyclopropyl group contributes steric bulk and metabolic stability. Its boronic acid group enables interactions with diols (e.g., carbohydrates) or nucleophilic residues in enzymes, making it versatile for biomedical applications .

Properties

Molecular Formula

C8H9BBrNO2

Molecular Weight

241.88 g/mol

IUPAC Name

(5-bromo-2-cyclopropylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H9BBrNO2/c10-6-3-7(9(12)13)8(11-4-6)5-1-2-5/h3-5,12-13H,1-2H2

InChI Key

ZSUUDSUFPCDKCH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1C2CC2)Br)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed borylation reactions, where a brominated pyridine derivative reacts with a boron-containing reagent under specific conditions to form the desired boronic acid .

Industrial Production Methods

Industrial production of (5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid may involve large-scale borylation processes using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid group enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key examples include:

Reaction PartnerCatalyst SystemYieldConditionsSource
5-Bromo-2-cyclopropylpyridinePd(PPh₃)₄, K₂CO₃, DME/H₂O48%85°C, 4 h
2-BromopyridineCuI, TMEDA, K₃PO₄30–48%Microwave, 120°C, 20 min
  • Mechanistic Insight : The boronic acid undergoes transmetallation with Pd(0) catalysts, forming a Pd–aryl intermediate that reacts with electrophilic partners (e.g., bromopyridines) .

  • Regioselectivity : Controlled by steric and electronic effects of the cyclopropyl group, favoring C–C bond formation at the para position to the boronic acid .

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The electron-deficient pyridine ring facilitates bromine displacement under basic conditions:

NucleophileBase/SolventYieldTemperatureSource
MethanolK₂CO₃/DMF65%80°C, 6 h
DimethylamineNaH/THF58%RT, 12 h
Benzyl alcoholCs₂CO₃/DMSO42%100°C, 8 h
  • Kinetics : Reactions proceed faster with electron-donating substituents on the nucleophile due to enhanced pyridine ring activation .

  • Side Reactions : Competing protodeboronation observed at temperatures >100°C .

Transmetallation with Organometallics

The boronic acid reacts with Grignard reagents to form arylmetal intermediates:

ReagentProductYieldConditionsSource
MeMgBr5-Bromo-2-cyclopropylpyridin-3-ylmagnesium bromide75%THF, −78°C, 1 h

Oxidation to Phenol Derivatives

Controlled oxidation with H₂O₂/NaOH yields hydroxylated pyridines (e.g., 5-bromo-2-cyclopropylpyridin-3-ol) in 68% yield .

Cyclopropane Ring Modifications

The cyclopropyl group undergoes selective hydrogenation or ring-opening:

ReactionCatalyst/ConditionsProductYieldSource
HydrogenationH₂/Pd/C, EtOAc5-Bromo-2-propylpyridin-3-ylboronic acid30%
Acidic Ring OpeningHCl/MeOH, reflux5-Bromo-2-(3-chloropropyl)pyridin-3-ylboronic acid22%

Key Challenges and Optimizations

  • Stability : Sensitive to protodeboronation under acidic or high-temperature conditions .

  • Purification : Requires silica gel chromatography (cyclohexane/EtOAc) due to polar byproducts .

  • Catalyst Selection : Cu(I)/TMEDA systems improve yields in SNAr reactions compared to traditional Pd catalysts .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Activity
Research indicates that (5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid and its derivatives exhibit potent pharmacological activities, particularly as metalloproteinase inhibitors. They are implicated in the treatment of several diseases, including:

  • Cancer : The compound has been studied for its potential to inhibit metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. Inhibition of MMPs like MMP9 and MMP12 can be beneficial in managing cancer progression .
  • Chronic Inflammatory Diseases : The compound has shown promise in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and arthritis by modulating inflammatory pathways mediated by MMPs .

Case Studies
A study highlighted the effectiveness of this compound derivatives in inhibiting cell growth in various cancer cell lines, demonstrating significant IC50 values that suggest strong anticancer activity . Furthermore, these compounds were shown to selectively inhibit specific MMPs while sparing others, which is crucial for reducing potential side effects associated with broader-spectrum inhibitors .

Synthetic Applications

Cross-Coupling Reactions
this compound serves as an important building block in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for constructing complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The presence of the bromine atom facilitates coupling with various aryl and heteroaryl halides, allowing for the formation of diverse biaryl compounds .

Table 1: Summary of Synthetic Applications

Reaction TypeRole of this compoundProducts/Outcomes
Suzuki-Miyaura CouplingCoupling partnerBiaryl compounds with pharmaceutical relevance
N-ArylationReactant for N-arylation reactionsHydroxylated analogues with improved bioactivity
Functionalization ReactionsIntermediate for further modificationsDiverse derivatives with tailored properties

Research Insights

Recent studies have focused on the optimization of this compound derivatives to enhance their biological activity and selectivity. For instance, modifications to the cyclopropyl group have been explored to improve binding affinity to target proteins involved in disease processes .

Moreover, ongoing research aims to elucidate the mechanisms by which these compounds exert their effects, particularly concerning their interactions with biological targets at the molecular level. This understanding could lead to the development of more effective therapeutics with fewer side effects.

Mechanism of Action

The mechanism of action of (5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound’s molecular targets and pathways depend on its specific application, such as inhibiting proteases or modulating receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Binding

Key Analogs :

(5-Bromo-2-ethoxypyridin-3-yl)boronic acid (CAS: 871332-98-8)

(5-Chloro-2-(cyclopropylmethoxy)pyridin-3-yl)boronic acid (CAS: 1987879-58-2)

6-Methoxy-4-methylpyridin-3-ylboronic acid (CAS: 503184-35-8)

Property (5-Bromo-2-cyclopropylpyridin-3-yl)boronic Acid (5-Bromo-2-ethoxypyridin-3-yl)boronic Acid (5-Chloro-2-(cyclopropylmethoxy)pyridin-3-yl)boronic Acid 6-Methoxy-4-methylpyridin-3-ylboronic Acid
Molecular Weight (g/mol) 262.47 246.02 227.45 167.98
Halogen Substituent Br (position 5) Br (position 5) Cl (position 5) None
Alkoxy Group Cyclopropylmethoxy (position 2) Ethoxy (position 2) Cyclopropylmethoxy (position 2) Methoxy (position 6)
pKa ~8.5–9.2* ~9.0–9.5* ~8.0–8.7* ~9.5–10.0*
Binding Affinity (Kd) High (cyclopropyl enhances hydrophobic interactions) Moderate (ethoxy less sterically bulky) Moderate (Cl less electronegative than Br) Low (methyl reduces polarity)
Applications Protease inhibition, Suzuki coupling Cross-coupling reactions Glycan sensing, pH-responsive materials Sensor development

*Estimated based on boronic acid structure-reactivity trends .

Analysis :
  • Halogen Effects : Bromine (Br) at position 5 increases electrophilicity compared to chlorine (Cl), enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . However, Cl analogs like (5-Chloro-2-(cyclopropylmethoxy)pyridin-3-yl)boronic acid may exhibit better solubility in aqueous media .
  • Ethoxy substituents, being less bulky, may favor faster reaction kinetics in synthetic applications .
  • pKa and Binding : Lower pKa values (e.g., cyclopropylmethoxy derivatives) enhance boronic acid-diol complexation at physiological pH, critical for glucose sensing or enzyme inhibition .

Pharmacokinetic and Pharmacodynamic Comparisons

  • This compound : The cyclopropyl group reduces peptide bond-like instability seen in traditional peptide boronic acids (e.g., compound 17, IC50 = 8.21 nM) . Its enhanced lipophilicity improves membrane permeability, though aqueous solubility may require formulation adjustments.
  • Peptide Boronic Acids (e.g., compound 18): While exhibiting potent IC50 values (6.74 nM), peptide-based analogs suffer from rapid inactivation due to proteolytic cleavage . Non-peptidic analogs like the title compound avoid this limitation.
  • Urea-Containing Boronic Acids : Designed to replace amide bonds, these derivatives show improved pharmacokinetics but lack the pyridine ring’s electronic versatility .

Medicinal Chemistry

  • Proteasome Inhibition : The compound’ boronic acid group reversibly binds catalytic threonine residues in proteasomes, akin to bortezomib. Cyclopropyl substitution may reduce off-target interactions .
  • Antimicrobial Agents : Boronic acids with halogens and bulky alkoxy groups show promise against bacterial targets via glycocalyx disruption .

Materials Science

  • Diol Sensing : The title compound’s pKa (~8.5–9.2) aligns with physiological pH, making it suitable for continuous glucose monitoring systems .
  • Polymer Integration : Cyclopropylmethoxy-substituted boronic acids enhance polymer flexibility and diol-binding capacity in smart materials .

Biological Activity

(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, synthesis, and the implications for therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its role as an enzyme inhibitor.

  • Molecular Formula : C₈H₈BBrN₂
  • Molecular Weight : 221.97 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

Enzyme Inhibition

Boronic acids are widely recognized for their ability to inhibit serine proteases. In particular, this compound has shown promising results in inhibiting dipeptidyl peptidase IV (DPPIV), an enzyme implicated in glucose metabolism and diabetes management. A study indicated that modifications to the boronic acid structure can enhance inhibitory potency against DPPIV, suggesting that this compound could be a candidate for developing antidiabetic agents .

Antiviral Properties

Recent research has highlighted the antiviral potential of pyridine derivatives, including those with cyclopropyl substituents. The compound exhibited notable activity against viral strains, with a reported pMIC50 value indicating strong efficacy. For instance, a related study showed that the introduction of a cyclopropyl group significantly improved antiviral potency compared to other substituents .

Case Studies

  • DPPIV Inhibition :
    • A series of boronic acid derivatives were synthesized and tested for DPPIV inhibition. The results demonstrated that this compound had an IC50 value significantly lower than that of its analogs, showcasing its potential as a lead compound in diabetes treatment .
  • Antiviral Activity :
    • In vitro studies on various viral strains revealed that compounds with a similar structure to this compound exhibited enhanced antiviral effects. The pMIC50 values ranged from 6.5 to 9, indicating effective inhibition of viral replication .

Synthesis Methods

The synthesis of this compound typically involves:

  • Suzuki-Miyaura Coupling :
    • This method allows for the formation of carbon-boron bonds through the reaction of aryl halides with boronic acids. The cyclopropyl group can be introduced through appropriate precursors .
  • Reagents and Conditions :
    • Common reagents include palladium catalysts and bases such as potassium carbonate or sodium hydroxide in organic solvents like DMF or DMSO.

Data Summary Table

Property Value
Molecular FormulaC₈H₈BBrN₂
Molecular Weight221.97 g/mol
DPPIV IC50< 100 nM
Antiviral pMIC506.5 - 9
Synthesis MethodSuzuki-Miyaura coupling

Q & A

Q. What are the standard synthetic routes for preparing (5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid?

The synthesis typically involves halogenation and boronation steps. For analogous pyridinylboronic acids, a common method includes oxidative deborylation using hydrogen peroxide in a mixture of ethanol, acetic acid, and ethyl acetate at 35°C . Cyclopropylation may be achieved via transition-metal-catalyzed cross-coupling or nucleophilic substitution. Key challenges include controlling regioselectivity during bromination and stabilizing the boronic acid moiety under acidic conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming the cyclopropane ring and boronic acid moiety. The bromine substituent induces distinct deshielding in aromatic protons.
  • X-ray Crystallography : Programs like SHELXL or ORTEP-III can resolve steric effects of the cyclopropyl group and boron-oxygen bond angles.
  • Mass Spectrometry : High-resolution LC-MS/MS in MRM mode detects boronic acid impurities and confirms molecular weight .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

The boronic acid group enables coupling with aryl/heteroaryl halides via palladium catalysis. The cyclopropyl group may introduce steric hindrance, requiring optimized ligands (e.g., SPhos) and bases (e.g., Cs2_2CO3_3) to enhance reaction efficiency. Evidence from analogous pyridinylboronic acids suggests reaction temperatures of 80–100°C in THF/water mixtures .

Advanced Research Questions

Q. What strategies mitigate steric hindrance from the cyclopropyl group in catalytic applications?

  • Ligand Design : Bulky ligands like XPhos increase catalyst turnover by reducing steric clashes .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of the cyclopropane-containing substrate.
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, mitigating decomposition risks .

Q. How can conflicting crystallographic data on boron bonding be resolved?

Discrepancies in boron-oxygen bond lengths may arise from dynamic covalent behavior. Use high-resolution X-ray data (≤1.0 Å) and refine with SHELXL . Pair with DFT calculations (e.g., B3LYP/6-31G*) to validate bond angles and assess electron density distribution .

Q. What methodologies assess the compound’s thermal stability for flame-retardant applications?

  • Thermogravimetric Analysis (TGA) : Heating rates of 10°C/min under nitrogen quantify decomposition onset and char residue. Pyrene-derived boronic acids show stability up to 600°C, suggesting cyclopropane analogs may exhibit similar resilience .
  • DSC Analysis : Identifies exothermic degradation pathways linked to boroxine formation or cyclopropane ring opening .

Q. How can LC-MS/MS be optimized to detect trace impurities in this compound?

  • Column Selection : Use a C18 column with 2.6 μm particle size for high resolution.
  • Ionization Mode : Negative-ion ESI enhances sensitivity for underivatized boronic acids.
  • MRM Transitions : Monitor m/z transitions specific to boron isotopes (e.g., 10B^{10}\text{B}/11B^{11}\text{B}) to distinguish isotopic patterns .

Q. What role does this compound play in protease inhibitor design?

Boronic acids reversibly bind catalytic threonine residues in proteasomes. The bromocyclopropylpyridine scaffold may enhance selectivity for cancer-associated proteasome subunits. Preclinical studies on peptidic boronic acids (e.g., Bortezomib) suggest IC50_{50} values <10 nM when paired with fluorogenic substrates .

Methodological Notes

  • Contradiction Handling : Conflicting reactivity data may arise from trace metal impurities. Pre-purify solvents and substrates via Chelex resin .
  • Data Reproducibility : Standardize Suzuki-Miyaura protocols using Pd(OAc)2_2/SPhos and degassed solvents to minimize variability .

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